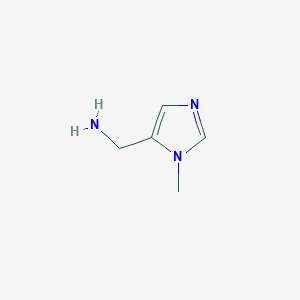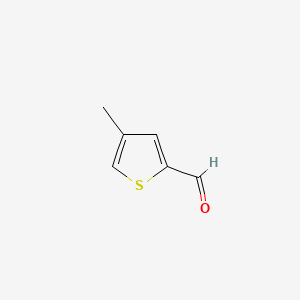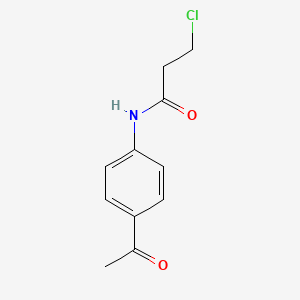
N-(4-acetylphenyl)-3-chloropropanamide
Overview
Description
“N-(4-acetylphenyl)-3-chloropropanamide” is a chemical compound. However, there is limited information available about this specific compound123. It seems to be related to other compounds such as “4-ACETYLPHENYL N- (4- (ETHOXYCARBONYL)PHENYL)CARBAMATE” and “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide” which have been used in various research contexts12.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “N-(4-acetylphenyl)-4-chlorobenzenesulfonamide”, has been synthesized in a one-pot process under base conditions4.Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-3-chloropropanamide” is not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “1-(4-acetylphenyl)-pyrrole-2,5-diones”, has been used in a Michael addition reaction with aromatic alcohols5.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-acetylphenyl)-3-chloropropanamide” are not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da2.Scientific Research Applications
Application 1: Antimicrobial Activity
- Results : The compound exhibited significant antibacterial activity, with MIC values for E. coli and P. aeruginosa determined as 256 μg/mL .
Application 2: Anti-inflammatory Activity
- Results : Pyrimidines show potent anti-inflammatory effects by inhibiting the expression and activities of certain inflammatory mediators .
Application 3: Drug Design
- Results : The compound’s drug-likeness falls within an acceptable range, indicating potential for further drug development .
Application 4: Synthesis of Aromatic Compounds
- Methods : Michael-type addition reactions with aromatic alcohols can be employed to synthesize 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .
- Results : The reaction yields the desired aromatic compounds efficiently, with good overall yield in a single step .
Application 7: Synthesis of Hydroxy Derivatives of Chalcones
- Methods : Condensation reactions involving 3-acetyl-2H-chromen-2-one with various hydroxy-benzaldehydes are employed .
- Results : The synthesized hydroxy derivatives of chalcones exhibit potential radical scavenging and antioxidant activities .
Application 8: Antioxidant Activity
Safety And Hazards
There is no specific safety and hazard information available for “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “4-ACETYLPHENYL ETHER”, has been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
Future Directions
There is no specific information available on the future directions of “N-(4-acetylphenyl)-3-chloropropanamide”. However, research into related compounds suggests potential for further exploration in various fields47.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTHHVYPCUMUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383477 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
CAS RN |
51256-02-1 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






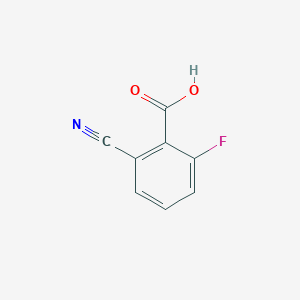
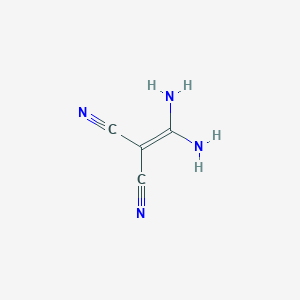
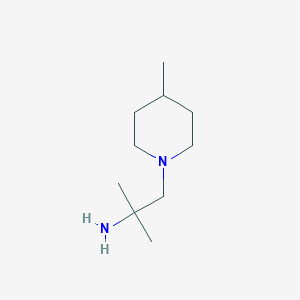
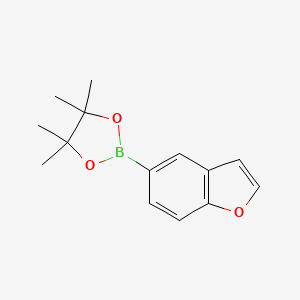
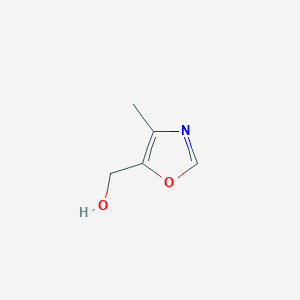


![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)
